molecular formula C9H19ClN2O B2905453 (R)-N-(Piperidin-3-yl)isobutyramide hydrochloride CAS No. 1286207-24-6

(R)-N-(Piperidin-3-yl)isobutyramide hydrochloride

Cat. No.: B2905453
CAS No.: 1286207-24-6
M. Wt: 206.71
InChI Key: RJOLJKMVPUGMOJ-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-N-(Piperidin-3-yl)isobutyramide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an isobutyramide group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(Piperidin-3-yl)isobutyramide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with ®-3-piperidinol, which is a chiral alcohol.

    Amidation Reaction: The ®-3-piperidinol undergoes an amidation reaction with isobutyryl chloride in the presence of a base such as triethylamine. This reaction forms ®-N-(Piperidin-3-yl)isobutyramide.

    Hydrochloride Formation: The final step involves converting the amide into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-N-(Piperidin-3-yl)isobutyramide hydrochloride follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-N-(Piperidin-3-yl)isobutyramide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of ®-N-(Piperidin-3-yl)isobutyramide hydrochloride.

    Reduction: ®-N-(Piperidin-3-yl)isobutylamine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

®-N-(Piperidin-3-yl)isobutyramide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-N-(Piperidin-3-yl)isobutyramide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Piperidin-3-yl)propanoic acid hydrochloride: Similar in structure but with a propanoic acid group instead of an isobutyramide group.

    2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide: A compound with a piperidine ring and an indazole moiety, used as a PARP inhibitor.

Uniqueness

®-N-(Piperidin-3-yl)isobutyramide hydrochloride is unique due to its specific combination of a piperidine ring and an isobutyramide group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-methyl-N-[(3R)-piperidin-3-yl]propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOLJKMVPUGMOJ-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N[C@@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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